

Preclinical data on Eribulin in triple-negative breast cancer models

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Compound of Interest

Compound Name: **Eribulin**

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An In-Depth Technical Guide to Preclinical Data on **Eribulin** in Triple-Negative Breast Cancer Models

Introduction

Triple-Negative Breast Cancer (TNBC), defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, constitutes 10-15% of all breast cancers.^{[1][2]} It is characterized by an aggressive clinical course and poor prognosis, primarily due to the lack of targeted therapies, leaving conventional chemotherapy as the mainstay of treatment.^{[3][4]} **Eribulin** mesylate, a synthetic analogue of the marine natural product halichondrin B, is a non-taxane microtubule dynamics inhibitor with a unique mechanism of action.^{[3][5][6]} Approved for metastatic breast cancer, including TNBC, following prior chemotherapy, **eribulin** has demonstrated a survival advantage in clinical trials.^{[6][7]} This guide provides a comprehensive overview of the preclinical data for **eribulin** in TNBC models, focusing on its mechanism of action, single-agent and combination efficacy, and modulation of key signaling pathways.

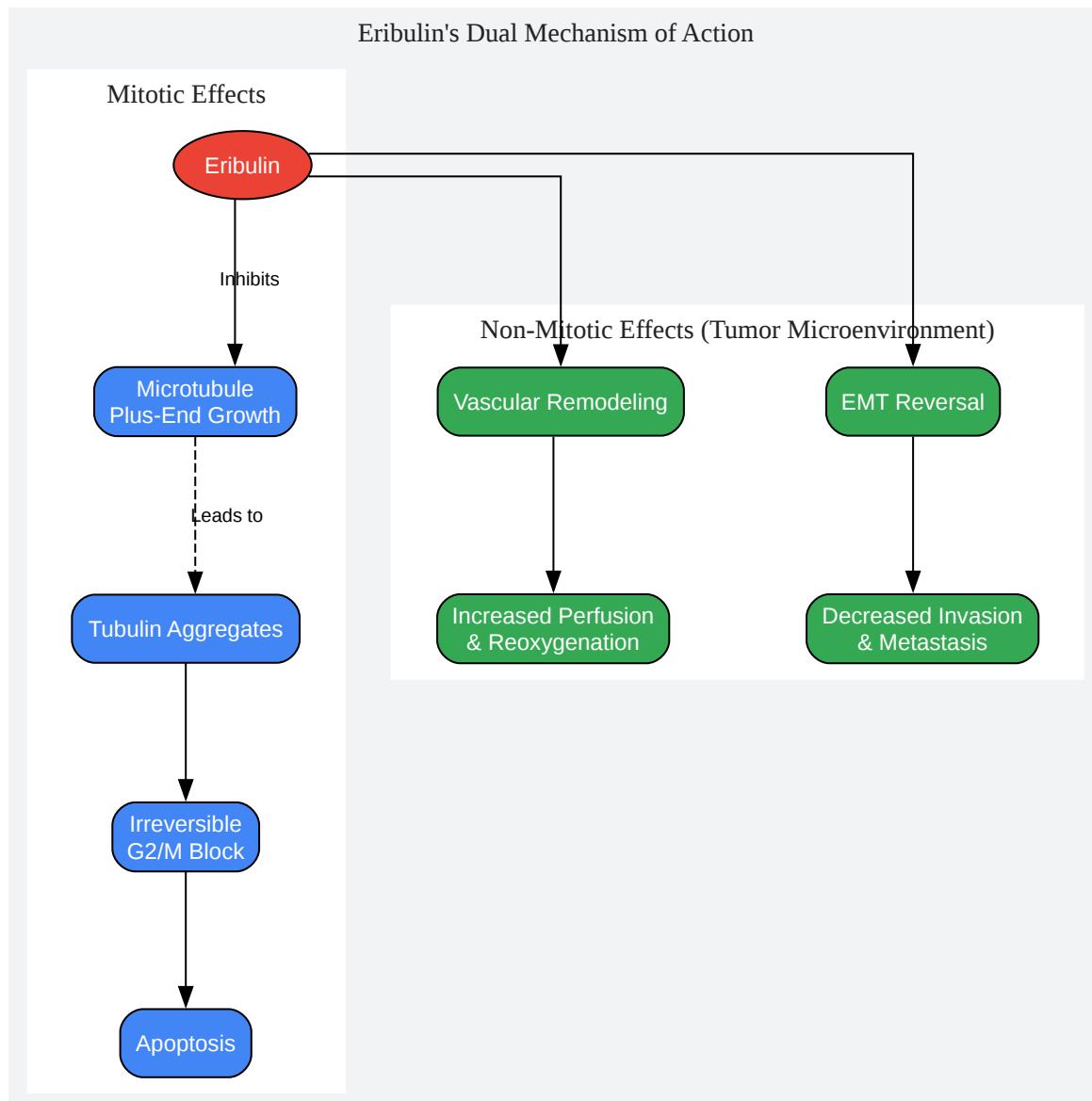
Mechanism of Action: Mitotic and Non-Mitotic Effects

Eribulin's antitumor activity stems from a distinct dual mechanism. Primarily, it functions as a microtubule inhibitor, but it also exerts significant non-mitotic effects on the tumor microenvironment (TME).

1. Mitotic Inhibition: **Eribulin** inhibits the growth phase of microtubules without affecting the shortening phase.^[8] It binds with high affinity to the plus-ends of microtubules, suppressing microtubule dynamics.^[9] This leads to the sequestration of tubulin into non-functional aggregates, causing an irreversible G2-M cell cycle arrest and subsequent apoptosis.^{[3][8]}

2. Non-Mitotic Effects on the Tumor Microenvironment: Preclinical studies have revealed that **eribulin** remodels the TME through several non-mitotic actions:

- Vascular Remodeling: **Eribulin** can remodel tumor vasculature, leading to increased perfusion and oxygenation of the tumor core.^{[5][6][9]} This alleviates hypoxia, a known driver of metastasis and treatment resistance.^{[5][6]}
- Reversal of Epithelial-to-Mesenchymal Transition (EMT): **Eribulin** has been shown to reverse the EMT phenotype, a key process in cancer invasion and metastasis.^{[5][10]} This is characterized by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., vimentin).^[11]
- Immunomodulation: By reducing hypoxia and altering the TME, **eribulin** may enhance anti-tumor immune responses.^[12]

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Caption: Eribulin's dual mechanism targeting mitosis and the tumor microenvironment.

Preclinical Efficacy of Eribulin Monotherapy In Vitro Studies

Eribulin demonstrates potent antiproliferative activity across a range of TNBC cell lines, with IC_{50} values typically in the sub-nanomolar range. This activity is generally comparable to or stronger than that observed in non-TNBC cell lines.

Table 1: In Vitro Antiproliferative Activity of **Eribulin** in Breast Cancer Cell Lines

Cell Line	TNBC Subtype	IC ₅₀ (nM) after 72h	Citation
TNBC Lines			
HCC1937	Basal-like 1 (BL1)	0.38	[1]
HCC38	Basal-like 1 (BL1)	0.54	[1]
HCC70	Basal-like 1 (BL1)	0.65	[1]
SUM-149PT	Basal-like 1 (BL1)	0.72	[1]
MDA-MB-468	Basal-like 1 (BL1)	0.74	[1]
Hs578T	Mesenchymal Stem-Like (MSL)	0.23	[1]
MDA-MB-231	Mesenchymal Stem-Like (MSL)	0.35	[1]
BT-549	Mesenchymal Stem-Like (MSL)	0.44	[1]
MDA-MB-157	Mesenchymal Stem-Like (MSL)	0.54	[1]
HCC1143	Basal-like 2 (BL2)	0.42	[1]
CAL-51	Basal-like 2 (BL2)	0.72	[1]
DU-4475	Immunomodulatory (IM)	15.50	[1]
Non-TNBC Lines			
BT-474	Luminal B	0.72	[1]
MCF-7	Luminal A	0.81	[1]
T-47D	Luminal A	0.83	[1]
SK-BR-3	HER2-enriched	0.96	[1]
ZR-75-1	Luminal A	1.10	[1]

Note: The DU-4475 cell line, representing an immunomodulatory phenotype, showed significantly less sensitivity.[1]

In Vivo Studies

In xenograft models, **eribulin** has demonstrated significant antitumor activity. In an MDA-MB-435 breast cancer model, treatment with **eribulin** at 0.375–1.5 mg/kg/dose resulted in complete tumor regression in 14 of 15 animals, with remissions lasting 24–41 days.[8]

Eribulin in Combination Therapies

Preclinical data strongly support the combination of **eribulin** with other cytotoxic and targeted agents to achieve synergistic antitumor effects in TNBC models.

Combination with Chemotherapy

Eribulin and Paclitaxel: A synergistic effect is observed when **eribulin** is combined with paclitaxel in TNBC cell lines (MDA-MB-231, Hs578T).[11] Pre-treatment with **eribulin** for 96 hours enhances sensitivity to subsequent paclitaxel administration.[11] This combination significantly inhibits tumor growth in MDA-MB-231 xenograft models compared to either monotherapy.[11] The synergy is linked to opposing effects on EMT; **eribulin** induces an epithelial phenotype, while paclitaxel increases mesenchymal markers.[11]

Eribulin and Carboplatin: Preclinical data suggest a synergistic effect between **eribulin** and platinum agents, which has prompted clinical investigation.[13]

Combination with Targeted Therapy

Eribulin and PI3K/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR pathway is frequently dysregulated in TNBC and is associated with chemoresistance.[14][15] Combining **eribulin** with PI3K or mTOR inhibitors shows significant synergy.

- PI3K Inhibitors (Copanlisib, BKM120): Combination with pan-PI3K inhibitors leads to a synergistic cytotoxic effect in TNBC cell lines and patient-derived xenograft (PDX) models. [15][16][17] This is accompanied by enhanced inhibition of the PI3K pathway, as indicated by reduced phosphorylation of AKT and S6.[15] The combination is effective irrespective of PIK3CA/PTEN mutation status in PDX models.[16]

- mTOR Inhibitors (Everolimus): An early study showed that combining **eribulin** with the mTOR inhibitor everolimus synergistically suppressed tumor growth in vitro and in orthotopic mouse models.[18]

Table 2: Preclinical Efficacy of **Eribulin** Combination Therapies in TNBC Models

Combination	Model(s)	Key Finding	Citation
Eribulin + Paclitaxel	MDA-MB-231, Hs578T cells; MDA-MB-231 xenograft	Synergistic cytotoxicity; enhanced tumor growth inhibition in vivo.	[11]
Eribulin + BKM120 (PI3K Inhibitor)	BT549, MDA-MB-231 cells; TNBC PDX models	Synergistic antitumor effect; enhanced mitotic arrest, apoptosis, and reduction of cancer stem cell population.	[15][17]

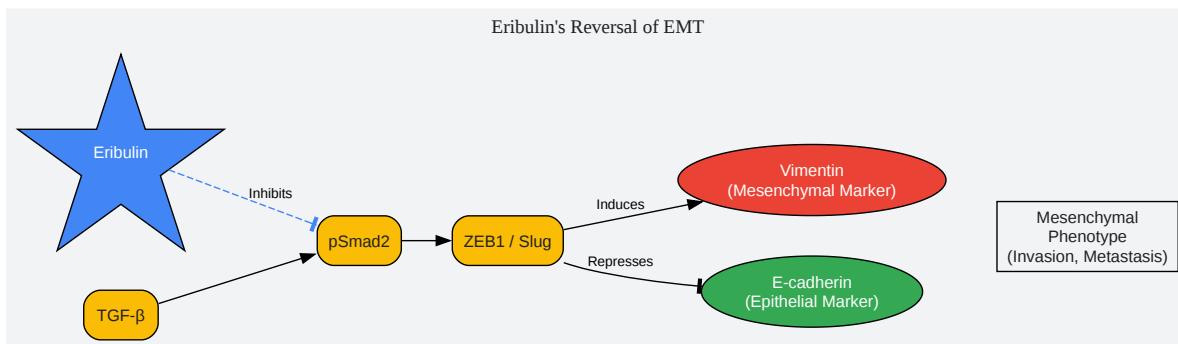
| **Eribulin** + Copanlisib (PI3K Inhibitor) | TNBC PDX models | Improved antitumor effect in both **eribulin**-sensitive and -resistant models. | [16] |

Modulation of Key Signaling Pathways

Eribulin's efficacy, particularly its non-mitotic effects and synergistic combinations, is linked to the modulation of critical signaling pathways.

Epithelial-to-Mesenchymal Transition (EMT) Pathway

Eribulin can reverse EMT, a process often driven by pathways like TGF- β . In TNBC cells, **eribulin** treatment increases the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers such as vimentin, ZEB1, Slug, and phosphorylated Smad2 (pSmad2).[11] Conversely, inducing EMT via TGF- β can enhance sensitivity to **eribulin**.[11]

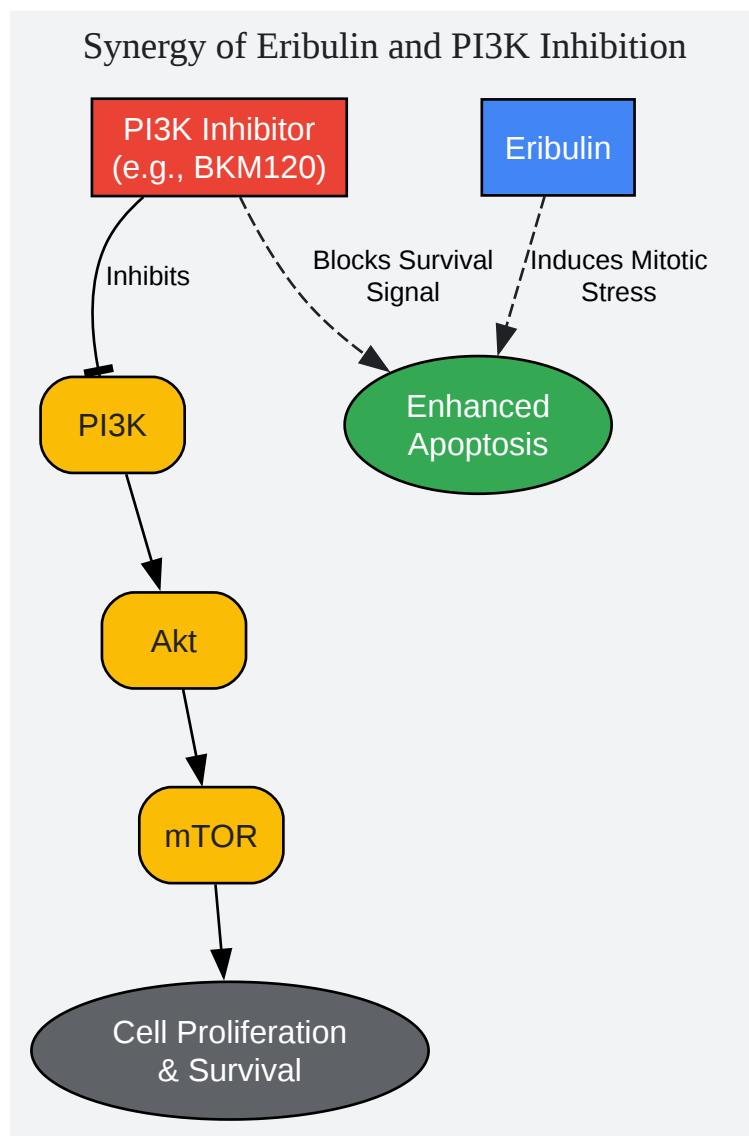


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Caption: **Eribulin** inhibits the TGF- β /Smad pathway, reversing EMT.

PI3K/Akt/mTOR Pathway

While **eribulin**'s primary target is not this pathway, its activity is significantly enhanced when combined with PI3K/Akt/mTOR inhibitors. The combination of **eribulin** with a PI3K inhibitor like BKM120 leads to a more profound downregulation of phosphorylated Akt (pAkt) and phosphorylated S6 ribosomal protein (pS6) than either agent alone, indicating enhanced pathway inhibition.^[15] This suggests that **eribulin**-induced mitotic stress sensitizes TNBC cells to the pro-apoptotic effects of PI3K pathway blockade.

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Caption: Co-targeting microtubules (**Eribulin**) and PI3K signaling enhances apoptosis.

Experimental Protocols

In Vitro Cell Viability and Synergy Assays

- Cell Lines: TNBC cell lines such as MDA-MB-231, Hs578T, BT549, and SUM149 are commonly used.[11][14][15]
- Treatment: Cells are seeded in 96-well plates and treated with a dose range of **eribulin**, a second agent (e.g., BKM120), or the combination for a period of 72 to 144 hours.[1][17]

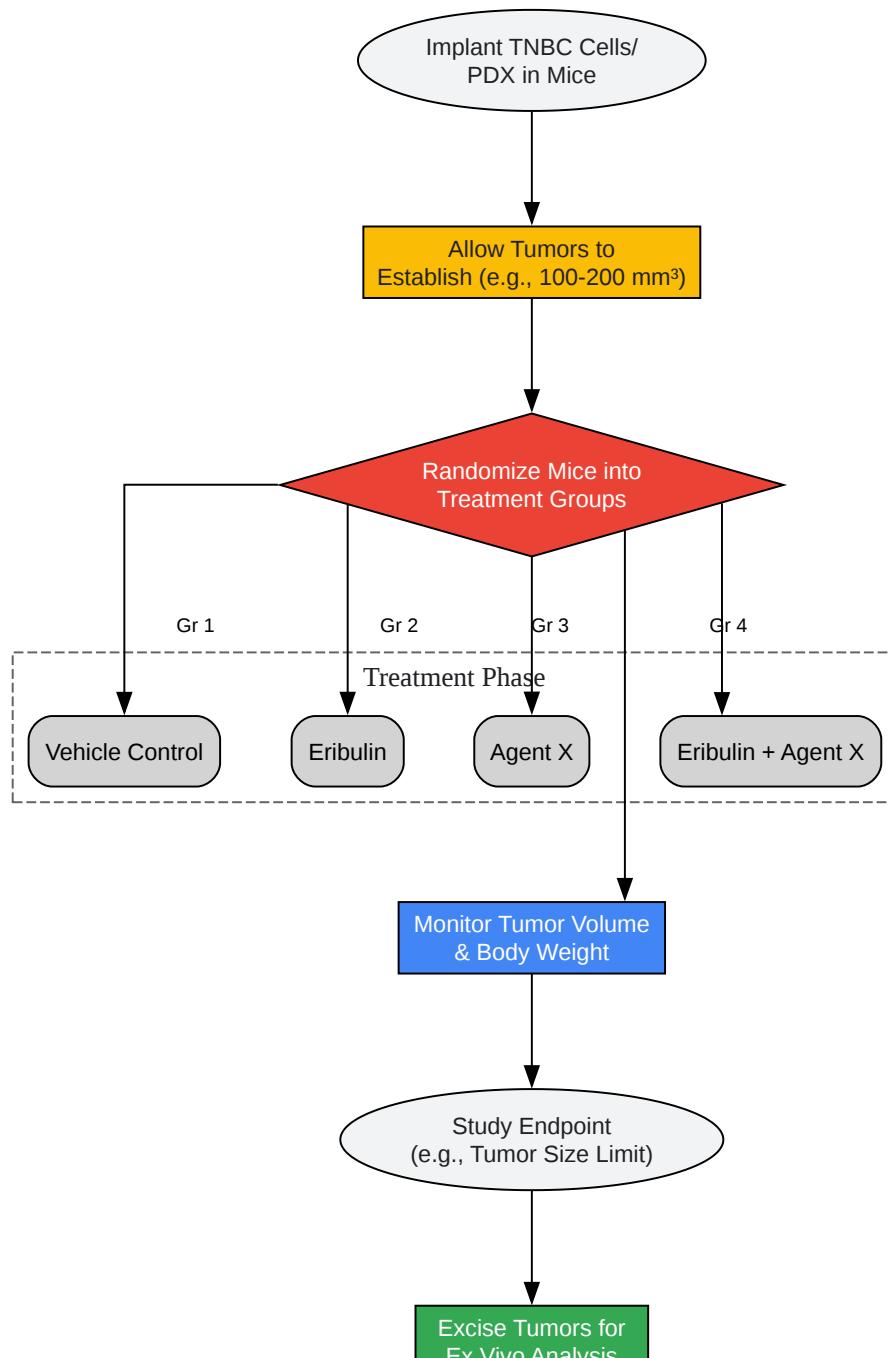
- Analysis: Cell viability is assessed using assays like CellTiter-Glo® or MTT. IC₅₀ values are calculated. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[15]

Western Blot Analysis

- Protocol: TNBC cells are treated with **eribulin** and/or other inhibitors for a specified time. Cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., pAkt, pS6, E-cadherin, vimentin) and a loading control (e.g., β-actin).[15] Blots are then incubated with secondary antibodies and visualized.

In Vivo Xenograft and PDX Models

- Models: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or orthotopically implanted with TNBC cells (e.g., MDA-MB-231) or patient-derived tumor fragments (PDX models like WHIM6, WHIM12).[11][15][17]
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, **eribulin** alone, combination agent alone, combination). A typical **eribulin** dosing schedule is 0.25 mg/kg administered intravenously (IV) on a weekly basis. [12] Combination agents like BKM120 might be administered orally (PO) daily.[17]
- Analysis: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for analysis (e.g., Western blot, immunohistochemistry for apoptosis markers like cleaved caspase-3). Antitumor activity is often expressed as tumor growth inhibition (TGI).



Experimental Workflow for In Vivo Xenograft Study

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Caption: A typical experimental workflow for an in vivo TNBC xenograft study.

Conclusion

Preclinical data from TNBC models robustly support the multifaceted antitumor activity of **eribulin**. Its unique mechanism, combining direct cytotoxic effects via microtubule inhibition with beneficial modulation of the tumor microenvironment, distinguishes it from other chemotherapeutic agents. **Eribulin** demonstrates potent single-agent efficacy and, critically, shows strong synergy when combined with other agents, particularly PI3K pathway inhibitors. These preclinical findings provide a strong rationale for the continued clinical investigation of **eribulin**-based combination therapies to improve outcomes for patients with triple-negative breast cancer.

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